
2,6-bis(6-phenylpyridin-2-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Bis(6-phenylpyridin-2-yl)pyridine is a complex organic compound that belongs to the family of pyridine derivatives. This compound is characterized by its unique structure, which includes two phenylpyridine groups attached to a central pyridine ring. The presence of these phenyl groups enhances the compound’s stability and reactivity, making it a valuable subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-bis(6-phenylpyridin-2-yl)pyridine typically involves multi-step organic reactions. One common method includes the reaction of 2,6-dibromopyridine with phenylboronic acid in the presence of a palladium catalyst. This process, known as Suzuki coupling, results in the formation of the desired compound. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 80°C to 120°C.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions to increase yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(6-phenylpyridin-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation and nitration are common substitution reactions that this compound can undergo.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of partially or fully reduced pyridine derivatives.
Substitution: Formation of halogenated or nitrated pyridine derivatives.
Scientific Research Applications
2,6-Bis(6-phenylpyridin-2-yl)pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,6-bis(6-phenylpyridin-2-yl)pyridine largely depends on its role as a ligand in metal complexes. The compound coordinates with metal ions through its nitrogen atoms, forming stable complexes. These complexes can exhibit various properties, such as catalytic activity, fluorescence, and redox behavior. The molecular targets and pathways involved include coordination with transition metals like iron, copper, and platinum .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Bis(imidazo[1,2-a]pyridin-2-yl)pyridine
- 2,6-Bis(N-methylbenzimidazol-2-yl)pyridine
- 2,6-Bis(4-phenyl-2-oxazolinyl)pyridine
Uniqueness
2,6-Bis(6-phenylpyridin-2-yl)pyridine is unique due to its phenyl groups, which enhance its stability and reactivity. This makes it particularly valuable in forming stable metal complexes with distinct properties. Compared to similar compounds, it offers a balance of electronic and steric effects that can be fine-tuned for specific applications.
Properties
Molecular Formula |
C27H19N3 |
|---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
2,6-bis(6-phenylpyridin-2-yl)pyridine |
InChI |
InChI=1S/C27H19N3/c1-3-10-20(11-4-1)22-14-7-16-24(28-22)26-18-9-19-27(30-26)25-17-8-15-23(29-25)21-12-5-2-6-13-21/h1-19H |
InChI Key |
USFZOZZHZXUYGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC=C2)C3=NC(=CC=C3)C4=CC=CC(=N4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl 5,6-difluoro-1-oxo-spiro[indane-2,4'-piperidine]-1'-carboxylate](/img/structure/B12824642.png)
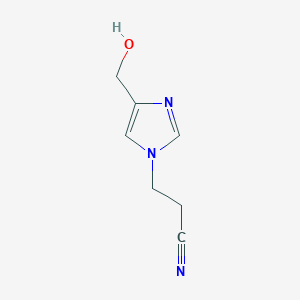
![1-(Pyridin-4-yl)-1H-benzo[d]imidazol-6-amine](/img/structure/B12824655.png)
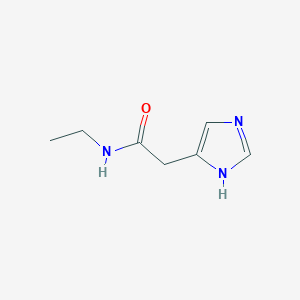
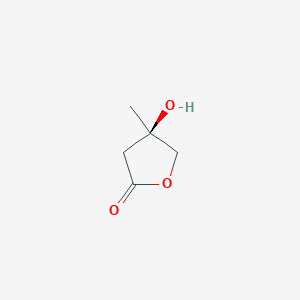
![(3R,4S,5S,6R)-2-[[(1S,4aR,5S,7aS)-5-hydroxy-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12824673.png)
![Carbamic acid, N-(3-isocyanatomethylphenyl)-, 2-[2-(2-butoxyethoxy)ethoxy]ethyl ester](/img/structure/B12824676.png)
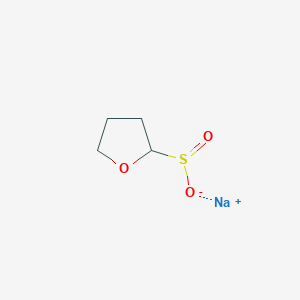
![2-(Pyridin-2-yl)-1H-benzo[d]imidazol-6-amine trihydrochloride](/img/structure/B12824706.png)
![[4-fluoro-3-(1H-imidazol-1-ylmethyl)phenyl]methanamine](/img/structure/B12824711.png)

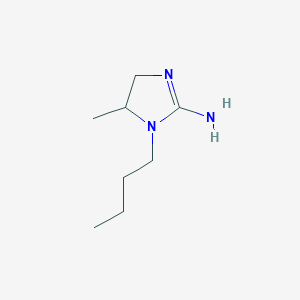
![N-([1,1'-Biphenyl]-4-yl)-N-(3-bromophenyl)-[1,1'-biphenyl]-4-amine](/img/structure/B12824734.png)
